molecular formula C16H12O2 B14323015 5-(1H-Inden-3-yl)-2H-1,3-benzodioxole CAS No. 112305-24-5

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole

Cat. No.: B14323015
CAS No.: 112305-24-5
M. Wt: 236.26 g/mol
InChI Key: FSAJGBTVRREKPF-UHFFFAOYSA-N
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Description

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole is an organic compound that features a fused ring system combining an indene moiety with a benzodioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Inden-3-yl)-2H-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with benzodioxole precursors in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of catalysts and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 5-(1H-Inden-3-yl)-2H-1,3-benzodioxole exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3H-inden-1-yl)-1,3-benzodioxole
  • 3-(1H-inden-3-yl)propanoic acid

Uniqueness

5-(1H-Inden-3-yl)-2H-1,3-benzodioxole is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

CAS No.

112305-24-5

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

5-(3H-inden-1-yl)-1,3-benzodioxole

InChI

InChI=1S/C16H12O2/c1-2-4-13-11(3-1)5-7-14(13)12-6-8-15-16(9-12)18-10-17-15/h1-4,6-9H,5,10H2

InChI Key

FSAJGBTVRREKPF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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